[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester
Overview
Description
[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its significant chemical and biological properties .
Mechanism of Action
Target of Action
Methyl 2-(1,3,4-oxadiazol-2-yl)acetate, a derivative of the 1,3,4-oxadiazole scaffold, has been found to interact with various targets, including nucleic acids, enzymes, and globular proteins . The compound has been shown to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and repair, gene expression, and cell proliferation .
Mode of Action
The interaction of Methyl 2-(1,3,4-oxadiazol-2-yl)acetate with its targets leads to a variety of antiproliferative effects. The compound’s mode of action involves the inhibition of growth factors, enzymes, and kinases . By inhibiting these targets, the compound interferes with the normal functioning of cancer cells, leading to their death .
Biochemical Pathways
Methyl 2-(1,3,4-oxadiazol-2-yl)acetate affects several biochemical pathways. Its antiproliferative effects are attributed to the inhibition of various enzymes involved in cancer cell proliferation . For instance, by inhibiting thymidylate synthase, the compound interferes with DNA synthesis and repair, leading to cell death . Similarly, by inhibiting HDAC, it affects gene expression, which can lead to the death of cancer cells .
Result of Action
The result of Methyl 2-(1,3,4-oxadiazol-2-yl)acetate’s action is the death of cancer cells. By inhibiting key enzymes and interfering with crucial cellular processes, the compound induces cell death . This makes it a promising candidate for the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3,4]Oxadiazol-2-yl-acetic acid methyl ester typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another common method involves the dehydration of derivatives of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or K2CO3 in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [1,3,4]Oxadiazol-2-yl-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical libraries .
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the creation of various active ingredients .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar chemical properties but different biological activities.
1,2,3-Oxadiazole: Less commonly studied but still part of the oxadiazole family.
1,2,5-Oxadiazole:
Uniqueness
[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its broad spectrum of biological activities make it a valuable compound in various fields .
Properties
IUPAC Name |
methyl 2-(1,3,4-oxadiazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-5(8)2-4-7-6-3-10-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRAYRPXMIBGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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